1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as prothrombin and lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis. These enzymes play crucial roles in blood coagulation and fungal cell membrane synthesis, respectively .
Mode of Action
Based on the structure and known reactions of similar compounds, it can be inferred that the compound may undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to affect the oxidative metabolism of alicyclic amines . Additionally, compounds with similar structures have been shown to decrease the ergosterol level in Candida albicans, suggesting an impact on the ergosterol biosynthesis pathway .
Pharmacokinetics
Similar compounds have been shown to undergo an initial cytochrome p450 (cyp) catalyzed oxidation, yielding a metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate .
Result of Action
Similar compounds have been shown to have anticandidal activity, suggesting that they may cause cellular damage or death in fungal cells .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUNQTNKSSAWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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